CAS 1171626-66-6 | Strategic Building Block for Kinase Inhibitor Discovery Part 1: Executive Summary & Structural Significance 4-(3-Methylphenoxy)aniline hydrochloride (CAS 1171626-66-6) is a specialized aromatic amine s...
Author: BenchChem Technical Support Team. Date: February 2026
CAS 1171626-66-6 | Strategic Building Block for Kinase Inhibitor Discovery
Part 1: Executive Summary & Structural Significance
4-(3-Methylphenoxy)aniline hydrochloride (CAS 1171626-66-6) is a specialized aromatic amine salt serving as a critical pharmacophore in the synthesis of "Type II" kinase inhibitors. Its core structure—a biaryl ether linked to a primary aniline—mimics the hydrophobic "tail" moieties found in several FDA-approved multi-kinase inhibitors (e.g., Sorafenib, Regorafenib analogs).
In medicinal chemistry, this motif is prized for its ability to penetrate the hydrophobic back-pocket (allosteric site) of kinase enzymes (such as VEGFR, PDGFR, and c-Kit), inducing the inactive "DFG-out" conformation. The 3-methyl substitution on the phenoxy ring provides a specific steric probe, often enhancing selectivity profiles against off-target kinases compared to unsubstituted analogs.
Part 2: Physicochemical Profile
Property
Specification
CAS Number
1171626-66-6
Chemical Name
4-(3-Methylphenoxy)aniline hydrochloride
Free Base CAS
56705-84-1
Molecular Formula
C₁₃H₁₄ClNO (Salt) / C₁₃H₁₃NO (Base)
Molecular Weight
235.71 g/mol (HCl Salt)
Appearance
Off-white to pale beige crystalline solid
Solubility
Soluble in DMSO, Methanol, Water (moderate)
Melting Point
>200°C (Decomposes)
H-Bond Donors
3 (Amine + HCl)
H-Bond Acceptors
2
Part 3: Synthetic Methodology (The "Route of Choice")
To ensure high purity (>98%) suitable for late-stage API coupling, a two-step convergent synthesis followed by salt formation is recommended. This protocol minimizes the formation of bis-ether byproducts.
Charge m-Cresol (1.05 eq) and K₂CO₃ (1.5 eq) in DMF under N₂ atmosphere.
Heat to 60°C for 30 mins to generate the phenoxide anion.
Add 1-Fluoro-4-nitrobenzene (1.0 eq) dropwise.
Ramp temperature to 90°C and stir for 4-6 hours.
Critical Control: Monitor TLC/HPLC for consumption of the nitrobenzene. The fluoride is a superior leaving group to chloride in this context, allowing milder conditions that prevent oxidation of the methyl group.
Workup: Quench with ice water; precipitate the nitro-intermediate (4-(3-methylphenoxy)-1-nitrobenzene).
Stage 2: Chemoselective Reduction
Reaction: Reduction of the Nitro group to Aniline.
Reagents: H₂ (balloon or 3 atm), 10% Pd/C, Methanol/THF (1:1).
Protocol:
Dissolve the nitro-intermediate in MeOH/THF.
Add 10% Pd/C (5 wt% loading).
Stir under H₂ atmosphere at RT for 12 hours.
Filtration: Filter through a Celite pad to remove catalyst (Pyrophoric hazard).
Concentration: Evaporate solvent to yield the crude free base oil.
Stage 3: Salt Formation (Purification Step)
Reaction: Protonation with anhydrous HCl.
Reagents: 4M HCl in Dioxane, Diethyl Ether.
Protocol:
Dissolve crude aniline in minimal dry Ethyl Acetate.
Cool to 0°C.
Add 4M HCl in Dioxane (1.1 eq) dropwise.
The hydrochloride salt will precipitate immediately as a white solid.
Filter and wash with cold Diethyl Ether to remove lipophilic impurities.
Visual Workflow: Synthetic Pathway
Caption: Convergent synthesis of 4-(3-Methylphenoxy)aniline HCl via SnAr coupling and Pd-catalyzed reduction.
Part 4: Quality Control & Analytical Specifications
To validate the integrity of this building block, the following analytical controls are mandatory.
A Critical Intermediate for Diaryl Ether Kinase Inhibitors Executive Summary 4-(m-Tolyloxy)aniline hydrochloride (CAS: 1171626-66-6) is a specialized aromatic amine salt utilized primarily as a pharmacophore building blo...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Intermediate for Diaryl Ether Kinase Inhibitors
Executive Summary
4-(m-Tolyloxy)aniline hydrochloride (CAS: 1171626-66-6) is a specialized aromatic amine salt utilized primarily as a pharmacophore building block in the synthesis of Type II kinase inhibitors.[1] Its core structure—a diaryl ether motif—is essential for positioning inhibitors within the hydrophobic pocket of kinases such as VEGFR, PDGFR, and Raf.
This guide synthesizes safety data, handling protocols, and synthetic methodologies, moving beyond standard MSDS reporting to provide a functional manual for drug development professionals.
Part 1: Chemical Identity & Physicochemical Properties[2]
Scientist’s Note: The hydrochloride salt form offers superior stability against oxidation compared to the free base aniline, which rapidly darkens upon exposure to air and light. However, the salt is hygroscopic and must be stored under desiccation.
1171626-66-6 (HCl salt); 41295-20-9 (Free base - para isomer ref)
Molecular Formula
C₁₃H₁₄ClNO (C₁₃H₁₃NO · HCl)
Molecular Weight
235.71 g/mol
Appearance
Off-white to pale beige crystalline powder
Solubility
Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane
Melting Point
196–198 °C (lit.)
SMILES
CC1=CC=CC(OC2=CC=C(N)C=C2)=C1.Cl
Part 2: Hazard Identification & Toxicology (GHS Analysis)
While many aniline derivatives are classified as "Toxic" (Category 3), 4-(m-Tolyloxy)aniline hydrochloride is currently classified as a Warning -level irritant in most jurisdictions. However, as a Senior Application Scientist, I advise treating it with the precautions reserved for toxic anilines due to the potential for in vivo hydrolysis and methemoglobinemia.
Inhalation of dust triggers inflammatory response in bronchial tissues.
Acute Toxicity
Not Listed
Potential Risk
Expert Warning: Analogous diaryl ethers show oral LD50 values ~300–1000 mg/kg. Treat as Harmful (H302).
Critical Toxicology: The "Aniline Effect"
Researchers must be aware that aromatic amines can undergo metabolic N-hydroxylation in the liver, leading to methemoglobinemia (oxidation of hemoglobin).
Symptoms: Cyanosis (blue skin/lips), headache, dizziness, and fatigue.
Monitoring: For large-scale handling (>100g), baseline methemoglobin testing is recommended for personnel.
Part 3: Synthesis & Manufacturing Workflow
The synthesis of 4-(m-Tolyloxy)aniline hydrochloride typically follows a convergent route involving a Nucleophilic Aromatic Substitution (
) followed by nitro-reduction. This pathway is preferred over Ullmann coupling for scale-up due to lower metal contamination risks.
Reaction Scheme Visualization
Figure 1: Industrial synthesis pathway via SNAr and catalytic hydrogenation.
Detailed Protocol (Self-Validating)
Step 1: SNAr Coupling
Charge: A reactor with m-cresol (1.0 eq), p-chloronitrobenzene (1.05 eq), and anhydrous
(1.5 eq) in DMF.
Process: Heat to 120°C under
. Monitor by TLC/HPLC until p-chloronitrobenzene < 1%.
Workup: Quench into ice water. The nitro-intermediate precipitates as a yellow solid. Filter and wash with water to remove DMF.
Validation: NMR should show disappearance of the phenol -OH signal.
Incompatibility: Incompatible with strong oxidizing agents (risk of fire) and acid chlorides (violent reaction).
Storage Conditions
Temperature: 2–8°C (Refrigerate).
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
Light: Protect from light. Amber vials are required.
Shelf Life: 12 months if properly sealed. Degradation is indicated by a color shift from white to dark brown/purple.
Emergency Response (SOP)
Scenario
Immediate Action
Medical Follow-up
Inhalation
Move to fresh air.[2] If breathing is difficult, give oxygen.
Monitor for respiratory edema.
Skin Contact
Wash with soap and water for 15 min. Remove contaminated clothing.[2]
Watch for signs of cyanosis (absorption).
Eye Contact
Rinse cautiously with water for 15 min. Remove contact lenses.[2]
Consult ophthalmologist immediately.
Spill
Dampen with water to prevent dust. Sweep up into hazardous waste container.
Do not wash into drains (Aquatic toxicity).
References
Fluorochem Ltd. (2024). Safety Data Sheet: 4-(3-Methylphenoxy)aniline hydrochloride. Retrieved from
PubChem. (2025). Compound Summary: 4-(3-Methylphenoxy)aniline.[2][4][5] National Library of Medicine. Retrieved from
Bankston, D., et al. (2002).[6] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781.[6] (Foundational chemistry for diaryl ether synthesis).
Sigma-Aldrich. (2025). Aniline Hydrochloride Safety Data Sheet. Retrieved from
European Chemicals Agency (ECHA). (2025). C&L Inventory: Aniline derivatives. Retrieved from
Solubility of 4-(3-Methylphenoxy)aniline Hydrochloride: A Technical Guide
Executive Summary 4-(3-Methylphenoxy)aniline hydrochloride (CAS: 1171626-66-6) is a critical intermediate in the synthesis of diaryl ether-based kinase inhibitors. While its hydrochloride salt form is engineered to impro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(3-Methylphenoxy)aniline hydrochloride (CAS: 1171626-66-6) is a critical intermediate in the synthesis of diaryl ether-based kinase inhibitors. While its hydrochloride salt form is engineered to improve handling and dissolution compared to the free base, its solubility behavior is non-trivial due to the competing physicochemical properties of its lipophilic diaryl ether tail and its hydrophilic anilinium head.
This guide provides a mechanistic analysis of its solubility in Water vs. Dimethyl Sulfoxide (DMSO), offering field-proven protocols to prevent "crash-out" events during biological assays and synthesis workups.
Key Takeaway:
DMSO: The preferred solvent for stock solutions (>100 mM), offering high stability and solubility.
Water: Solubility is strictly pH-dependent. The compound is soluble as a salt but prone to hydrolysis and precipitation if the pH exceeds the pKa of the anilinium ion (~4.6).
Physicochemical Profile & Solubility Mechanisms
To master the solubility of this compound, one must understand the forces at play at the molecular level.
Key Moiety: Diaryl ether (Lipophilic, LogP ~3.0 for free base).
Salt Form: Hydrochloride (Ionic, Hydrophilic).
Mechanism of Dissolution
Feature
Solubility in Water ()
Solubility in DMSO ()
Primary Interaction
Ion-Dipole: Water molecules solvate the and ions. However, the hydrophobic "cage" effect around the diaryl ether rings creates a high energy penalty, limiting solubility.
Dipole-Dipole & Dispersion: DMSO is a polar aprotic solvent. It effectively solvates the cation via its oxygen lone pairs and accommodates the aromatic rings via dispersion forces (-interactions).
Thermodynamics
Entropy Antagonistic: The ordering of water molecules around the hydrophobic rings reduces entropy, opposing dissolution.
Entropy Favorable: DMSO disrupts the crystal lattice efficiently without the high entropic penalty of hydrophobic hydration.
pH Sensitivity
Critical: The anilinium proton () is acidic.[2] In unbuffered water, it dissolves.[3] In buffered media (pH > 5), it deprotonates to the insoluble free base.
Negligible: DMSO does not support proton exchange in the same way, maintaining the salt in solution.
The "Hydrolysis Trap" Visualization
The following diagram illustrates why aqueous solubility is precarious for this compound.
Figure 1: The solubility equilibrium. Note that in aqueous environments, rising pH (e.g., adding to PBS) drives the reaction toward the insoluble free base.
Solubility Comparison Data
Note: Values below are generalized estimates for diaryl ether aniline salts based on structural analogs (e.g., 4-phenoxyaniline HCl), as specific empirical data for this CAS is rare.
Parameter
Water
DMSO
Estimated Solubility
10 – 50 mg/mL (Highly pH dependent)
> 100 mg/mL (High)
Stability (24h)
Low (Risk of hydrolysis/oxidation)
High (Hygroscopic - keep dry)
Primary Risk
Precipitation upon dilution into buffer.
Freezing (DMSO freezes at 19°C).
Application
Final dilution for assays (immediate use).
Long-term stock storage (-20°C).
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for long-term storage.
Calculate Mass:
Target Concentration:
Volume:
MW:
Required Mass:
()
Weighing: Weigh
of the hydrochloride salt into a pre-cleaned amber glass vial (protects from light).
Solvent Addition: Add
of anhydrous DMSO (Grade: Molecular Biology or HPLC, ).
Note: Do not use a serological pipette for high precision; use a volumetric flask or calibrated micropipette.
Dissolution: Vortex vigorously for 30-60 seconds. Sonicate for 5 minutes if any visible particles remain. The solution should be clear and colorless to pale yellow.
Storage: Aliquot into small volumes (e.g.,
) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Aqueous Dilution (Avoiding the Crash)
Objective: Dilute the DMSO stock into aqueous media (e.g., cell culture media or PBS) without precipitating the compound.
The Challenge: Adding a high-concentration DMSO stock directly to PBS (pH 7.4) often causes immediate precipitation because the local concentration exceeds the solubility of the free base formed at that pH.
The Solution: Serial Intermediate Dilution
Step 1 (Intermediate): Dilute the 100 mM DMSO stock 1:10 into pure water (slightly acidic due to atmospheric
) or 50% DMSO/Water.
Result: 10 mM solution. The lower pH of pure water helps maintain the salt form.
Step 2 (Final): Dilute the intermediate solution into the final assay buffer (e.g., PBS) with rapid mixing.
Target: Final DMSO concentration should be
(biological tolerance).
Action: Pipette the compound into the vortexing buffer, not the other way around.
Workflow Visualization
Figure 2: Recommended dilution workflow to maximize solubility and reproducibility.
Troubleshooting & Best Practices
Issue
Cause
Corrective Action
Cloudiness upon adding water
"Salting out" or Hydrolysis.
Check pH. If pH > 5, the free base is forming. Acidify slightly (0.1% Formic acid) if the assay permits, or lower the concentration.
Yellowing of DMSO stock
Oxidation of the aniline amine.
Ensure DMSO is fresh and anhydrous. Store under nitrogen/argon if possible.
Viscous DMSO stock
DMSO freezing (MP = 19°C).
Warm gently to 25-30°C before use. Vortex thoroughly to ensure homogeneity after thawing.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94519, 4-(4-methylphenoxy)aniline (Analogous Structure). Retrieved February 12, 2026 from [Link].
Cheméo. Chemical Properties of Aniline Hydrochloride (CAS 142-04-1). Retrieved from [Link].
This guide serves as a comprehensive technical monograph on 4-(3-Methylphenoxy)aniline hydrochloride , a critical diaryl ether scaffold used in the synthesis of tyrosine kinase inhibitors (TKIs) and pharmaceutical interm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical monograph on 4-(3-Methylphenoxy)aniline hydrochloride , a critical diaryl ether scaffold used in the synthesis of tyrosine kinase inhibitors (TKIs) and pharmaceutical intermediates.
Chemical Identity & Structural Analysis[1][2][3][4][5]
4-(3-Methylphenoxy)aniline hydrochloride is a stabilized salt form of a diaryl ether amine. Structurally, it consists of an aniline moiety coupled via an ether linkage to a meta-cresol derivative. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the hinge-binding or hydrophobic pocket-occupying motif in Type II kinase inhibitors (e.g., analogues of BTK or VEGFR inhibitors).
Core Data Table[5]
Parameter
Specification
IUPAC Name
4-(3-Methylphenoxy)aniline hydrochloride
Common Name
4-(3-Tolyloxy)aniline HCl
CAS Number (HCl)
1171626-66-6
CAS Number (Free Base)
41295-20-9
Molecular Formula
C₁₃H₁₄ClNO (Salt) / C₁₃H₁₃NO (Base)
Molecular Weight
235.71 g/mol (Salt) / 199.25 g/mol (Base)
SMILES
CC1=CC=CC(OC2=CC=C(N)C=C2)=C1.Cl
Appearance
Off-white to pale beige crystalline solid
Solubility
Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane
Synthetic Utility & Mechanism[7]
The 4-phenoxyaniline scaffold is essential for creating libraries of kinase inhibitors. The 3-methyl substituent on the distal phenyl ring introduces specific steric bulk and lipophilicity, often exploited to probe the "gatekeeper" residues in ATP-binding pockets of enzymes like Bruton's Tyrosine Kinase (BTK) .
While the unsubstituted analog is a precursor to Ibrutinib , the 3-methyl variant is frequently utilized in:
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity against off-target kinases (e.g., EGFR).
Next-Generation TKI Synthesis: As a building block for compounds targeting c-Met and VEGFR2.
Reaction Pathway Visualization
The synthesis follows a convergent route: Nucleophilic Aromatic Substitution (
) followed by Nitro Reduction.
Figure 1: Synthetic workflow for 4-(3-Methylphenoxy)aniline Hydrochloride.
Experimental Protocols
A. Synthesis of Intermediate: 4-(3-Methylphenoxy)nitrobenzene
Rationale: The formation of the ether linkage requires a base to generate the phenoxide ion, which then attacks the electron-deficient p-chloronitrobenzene.
Reagents:
m-Cresol (3-methylphenol): 10.8 g (100 mmol)
p-Chloronitrobenzene: 15.7 g (100 mmol)
Potassium Carbonate (
): 20.7 g (150 mmol)
DMF (Dimethylformamide): 100 mL
Procedure:
Setup: Charge a 250 mL round-bottom flask with m-cresol, p-chloronitrobenzene, and
in DMF.
Reaction: Heat the mixture to 120°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Cool to room temperature. Pour the reaction mixture into 500 mL of ice water. The nitro intermediate will precipitate as a yellow solid.
Purification: Filter the solid, wash with water (3 x 50 mL), and recrystallize from ethanol to yield pale yellow crystals.
Rationale: Iron-mediated reduction (Béchamp) is preferred over catalytic hydrogenation in early-stage discovery to avoid poisoning catalysts if sulfur impurities are present, though H2/Pd is cleaner for scale-up.
Reagents:
Nitro intermediate (from Step A): 11.5 g (50 mmol)
Iron Powder: 14.0 g (250 mmol)
Ammonium Chloride (
): 2.7 g (50 mmol)
Ethanol/Water (4:1): 150 mL
Procedure:
Activation: Suspend Iron powder and
in the solvent and heat to reflux for 30 mins to activate the iron surface.
Addition: Slowly add the nitro intermediate to the refluxing mixture over 30 minutes.
Reflux: Stir at reflux for 4 hours. The yellow color should fade to colorless/brown.
Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Dry over
and concentrate to obtain the crude oily amine.
C. Salt Formation (Hydrochloride)
Rationale:[5][6] The free base is an oil prone to oxidation (browning). The HCl salt is stable and crystalline.
Procedure:
Dissolve the crude amine in minimal diethyl ether or ethanol (approx. 50 mL).
Cool to 0°C in an ice bath.
Dropwise add 4M HCl in Dioxane (or concentrated aqueous HCl) until pH < 2.
A white precipitate will form immediately.
Stir for 30 minutes, filter, and wash with cold ether. Dry under vacuum.
Analytical Characterization (QC)
To validate the identity of the synthesized compound, compare against the following predicted spectral data.
Nuclear Magnetic Resonance (
NMR)
Solvent: DMSO-d6, 400 MHz
Shift ( ppm)
Multiplicity
Integration
Assignment
10.20
Broad Singlet
3H
(Ammonium protons)
7.35
Doublet (J=8.8 Hz)
2H
Aniline Ring (meta to N)
7.25
Triplet
1H
Phenoxy Ring (C5-H)
7.10
Doublet (J=8.8 Hz)
2H
Aniline Ring (ortho to N)
6.95
Doublet
1H
Phenoxy Ring (C4-H)
6.85
Singlet
1H
Phenoxy Ring (C2-H)
6.80
Doublet
1H
Phenoxy Ring (C6-H)
2.30
Singlet
3H
(Methyl group)
Mass Spectrometry (LC-MS)
Ionization: ESI+
Observed Mass:
200.1 (Free base)
Theoretical Exact Mass: 199.0997
Safety & Handling
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocols:
Engineering Controls: Always handle the free base and salt within a chemical fume hood to prevent inhalation of dust or vapors.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation and hygroscopic degradation.
References
PubChem Compound Summary. (2025). 4-(3-Methylphenoxy)aniline hydrochloride.[7][8][9] National Center for Biotechnology Information. Link
World Intellectual Property Organization. (2017). Process for the preparation of Ibrutinib and intermediates. WO 2017/163257. Link
BenchChem. (2024). 4-(3-Methylphenoxy)aniline hydrochloride Safety Data Sheet. Link
Organic Syntheses. (1928). General Procedure for Ullmann Ether Synthesis. Coll. Vol. 1, p. 113. Link
Technical Guide: Comparative Analysis of 4-(3-Methylphenoxy)aniline Free Base vs. Hydrochloride Salt
Executive Summary In the high-stakes environment of kinase inhibitor development, the selection between a free base and its salt form is a critical decision point that impacts yield, purity, and storage stability. 4-(3-M...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of kinase inhibitor development, the selection between a free base and its salt form is a critical decision point that impacts yield, purity, and storage stability. 4-(3-Methylphenoxy)aniline is a privileged pharmacophore, serving as the nucleophilic "warhead" in the synthesis of Type II tyrosine kinase inhibitors (e.g., structural analogs of Sorafenib or Lenvatinib).
This guide delineates the functional dichotomy between the Free Base (CAS 56705-84-1) and the Hydrochloride Salt (CAS 1171626-66-6) . While the free base is the obligate reactive species for downstream coupling, the hydrochloride salt provides the necessary oxidative stability and crystallinity for long-term storage and GMP handling.
Part 1: Chemical Identity & Structural Analysis
The core structure features an aniline moiety linked via an ether bridge to a meta-substituted toluene ring. This "phenoxyaniline" scaffold is electronically unique: the ether oxygen donates electron density to the aniline ring (increasing nucleophilicity), while the 3-methyl group on the distal ring provides hydrophobic bulk essential for occupying the allosteric pockets of kinase enzymes.
Table 1: Comparative Chemical Identity
Feature
Free Base
Hydrochloride Salt
CAS Number
56705-84-1
1171626-66-6
Formula
C₁₃H₁₃NO
C₁₃H₁₄ClNO
Molecular Weight
199.25 g/mol
235.71 g/mol
Physical State
Waxy Solid / Oil (Low MP)
Crystalline Solid (High MP)
Primary Utility
Reagent: Nucleophile for coupling
Commodity: Stable storage form
SMILES
CC1=CC=CC(OC2=CC=C(N)C=C2)=C1
CC1=CC=CC(OC2=CC=C(N)C=C2)=C1.Cl
Structural Visualization
The following diagram illustrates the equilibrium between the lipophilic free base and the hydrophilic salt, highlighting the protonation site.
Figure 1: Reversible acid-base transition. The nitrogen lone pair (red) is the site of reactivity and protonation.
Part 2: Physicochemical Properties & Stability
The fundamental difference lies in the availability of the nitrogen lone pair. In the free base, this lone pair is available for oxidation, leading to the formation of colored impurities (diazo/azo compounds) over time. In the salt, the lone pair is sequestered by the proton, rendering the molecule resistant to oxidation.
In medicinal chemistry workflows, the form of the starting material dictates the experimental setup. Using the salt directly in a reaction requiring a nucleophile (e.g., reaction with an isocyanate to form a urea) will result in zero yield unless an auxiliary base (TEA, DIPEA) is added to liberate the free amine in situ.
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the appropriate form based on experimental intent.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The color change observed in the free base generation is a visual indicator of impurity removal (oxidation products often remain in the organic phase or interface).
Protocol A: Generation of Free Base from HCl Salt
Use this when the commercial salt is available, but the downstream reaction requires a clean, non-protonated nucleophile (e.g., palladium-catalyzed Buchwald-Hartwig coupling).
Suspension: Suspend 10.0 g of 4-(3-Methylphenoxy)aniline HCl in 100 mL of Dichloromethane (DCM). The solid will not fully dissolve.
Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH.
Observation: Gas evolution (if using bicarbonate) and dissolution of the solid as the free base partitions into the DCM layer.
Extraction: Stir vigorously for 15 minutes. Separate the layers.
Wash: Wash the organic (DCM) layer once with brine (50 mL) to remove residual water/salt.
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation: The resulting oil/solid should be used immediately.
Check: TLC (50% EtOAc/Hexanes). The Free Base will have a higher R_f than the salt (which stays at the baseline).
Protocol B: Preparation of HCl Salt from Free Base
Use this to purify a crude reaction mixture or to prepare the compound for long-term storage.
Dissolution: Dissolve the crude 4-(3-Methylphenoxy)aniline (free base) in a minimal amount of dry Ethyl Acetate or Diethyl Ether.
Acidification: Dropwise add 4M HCl in Dioxane (or HCl gas bubbled into ether) at 0°C.
Stoichiometry: Use 1.1 equivalents of HCl.
Precipitation: A white to off-white precipitate will form immediately.
Isolation: Filter the solid under vacuum (Buchner funnel).
Washing: Wash the filter cake with cold diethyl ether (to remove non-basic organic impurities).
Drying: Dry under high vacuum to remove traces of excess HCl.
Part 5: Safety & Handling (SDS Summary)
Free Base: Irritant.[1] Readily absorbed through skin. Toxic if swallowed. Potential for methemoglobinemia (characteristic of anilines). Store under inert gas (Nitrogen/Argon) to prevent oxidation.
HCl Salt: Corrosive (due to potential excess acid) and Irritant. Dust hazard. Hygroscopic—store in a tightly sealed container with desiccant.
References
ChemicalBook. (2025).[2] 4-(3-methylphenoxy)aniline - Safety Data Sheet. Retrieved from
Fluorochem. (2025). 4-(3-Methylphenoxy)aniline hydrochloride Product Analysis. Retrieved from
BenchChem. (2025).[3] Technical Guide: Solubility Profile of Aniline Hydrochlorides. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary for substituted phenoxyanilines. Retrieved from
Sigma-Aldrich. (2025).[4] Aniline Hydrochloride Derivatives: Handling and Stability. Retrieved from
Technical Guide: 4-(3-Methylphenoxy)aniline as a Scaffold for VEGFR-2 Type II Inhibitors
Introduction & Scaffold Rationale The molecule 4-(3-methylphenoxy)aniline is a privileged pharmacophore in medicinal chemistry, most notably serving as the hydrophobic "tail" moiety in Sorafenib (Nexavar) , a clinically...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scaffold Rationale
The molecule 4-(3-methylphenoxy)aniline is a privileged pharmacophore in medicinal chemistry, most notably serving as the hydrophobic "tail" moiety in Sorafenib (Nexavar) , a clinically approved multi-kinase inhibitor.
In the context of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibition, this scaffold is critical for designing Type II Kinase Inhibitors . Unlike Type I inhibitors that bind to the active conformation (DFG-in), Type II inhibitors stabilize the inactive DFG-out conformation.
The Pharmacophore Mechanism
The 4-(3-methylphenoxy)aniline scaffold functions through three distinct structural roles:
The Hydrophobic Tail: The 3-methylphenoxy group penetrates the allosteric hydrophobic pocket created by the movement of the activation loop (DFG-out). The 3-methyl substituent specifically engages in Van der Waals interactions with lipophilic residues (e.g., Ile, Leu) deep in the pocket.
The Ether Bridge: The oxygen atom provides necessary rotational flexibility (approx. 120° bond angle), allowing the molecule to adopt a "bent" conformation required to traverse the narrow gatekeeper region.
The Aniline Anchor: The amine group (
) serves as the attachment point for a urea or amide linker. This linker is essential for forming a hydrogen bond network with the conserved Glu885 ( C-helix) and Asp1046 (DFG motif), locking the kinase in its inactive state.
Chemical Synthesis Protocols
Synthesis of the Scaffold: 4-(3-Methylphenoxy)aniline
This synthesis follows a standard Nucleophilic Aromatic Substitution (
) followed by Nitro Reduction.
Reagents Required:
3-Cresol (3-Methylphenol)
1-Chloro-4-nitrobenzene
Potassium Carbonate (
), anhydrous
DMF (Dimethylformamide) or DMSO
Palladium on Carbon (10% Pd/C)
Hydrogen gas (
) or Ammonium Formate
Ethanol/Ethyl Acetate
Step 1: Coupling
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cresol (1.1 equiv) and 1-chloro-4-nitrobenzene (1.0 equiv) in dry DMF (0.5 M concentration relative to nitrobenzene).
Base Addition: Add
(2.0 equiv).
Reaction: Heat the mixture to 100–120°C under an inert atmosphere (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the chloronitrobenzene.
Note: The reaction color typically deepens to dark brown.
Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). The product, 4-(3-methylphenoxy)-1-nitrobenzene , usually precipitates as a yellow solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.
Step 2: Reduction of Nitro Group
Setup: Dissolve the nitro intermediate in Ethanol or Methanol (0.2 M).
Catalyst: Add 10% Pd/C (10 wt% of substrate mass).
Hydrogenation: Stir under a balloon of
gas at room temperature for 2–4 hours. Alternatively, use Ammonium Formate (5 equiv) and reflux for 1 hour for a transfer hydrogenation (safer, no gas cylinder required).
Filtration: Filter through a Celite pad to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry; keep wet during disposal.
Isolation: Concentrate the filtrate in vacuo to yield 4-(3-methylphenoxy)aniline as an off-white to pale brown solid.
QC Check:
NMR should show the disappearance of aromatic protons adjacent to the nitro group (downfield shift) and appearance of the broad peak around 3.5–5.0 ppm.
To create a functional VEGFR-2 inhibitor, the scaffold must be coupled to a "head" group via a urea linker.
Protocol:
Dissolve 4-(3-methylphenoxy)aniline (1.0 equiv) in anhydrous DCM (Dichloromethane).
Add the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for Sorafenib) (1.0 equiv) dropwise at 0°C.
Allow to warm to room temperature and stir for 2–12 hours.
The urea product typically precipitates. Filter and wash with cold DCM.
Synthesis Workflow Diagram[1][2]
Caption: Step-by-step synthetic route from commodity chemicals to the active VEGFR-2 inhibitor scaffold.
Medicinal Chemistry & SAR
When utilizing this scaffold, small structural changes can drastically alter potency. The table below summarizes the Structure-Activity Relationship (SAR) based on historical data from the development of Sorafenib-like compounds.
Table 1: SAR of the Hydrophobic Tail
Analogue Structure (Tail)
IC50 (VEGFR-2)
Mechanistic Insight
3-Methylphenoxy (Scaffold)
~20–90 nM
Optimal. The methyl group fits the lipophilic pocket perfectly.
Unsubstituted Phenoxy
> 500 nM
Loss of Van der Waals contact in the allosteric pocket.
4-Methylphenoxy
> 1000 nM
Steric clash. The pocket cannot accommodate para-substitution easily.
3-Chlorophenoxy
~100 nM
Good bio-isostere, but slightly different electronic properties.
N-Methylaniline (Linker mod)
Inactive
Loss of Hydrogen bond donor (NH) required for Glu885 binding.
Biological Evaluation Protocols
Biochemical Assay: VEGFR-2 HTRF Kinase Assay
Objective: Determine
values by measuring the inhibition of VEGFR-2 kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF).
Principle:
The assay uses a biotinylated polypeptide substrate (poly Glu-Tyr). Phosphorylation by VEGFR-2 is detected using a
-cryptate labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor). FRET signal occurs only if phosphorylation takes place.
Protocol:
Reagent Prep:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM DTT, 0.01% Brij-35.
Enzyme:[2][3] Recombinant human VEGFR-2 (cytoplasmic domain).
CCK-8: Incubate 2-4 hours, read Absorbance at 450 nm.
Analysis: Normalize to "VEGF only" (100% proliferation) and "No VEGF" (0% proliferation) controls.
Signaling Pathway Diagram
Caption: Mechanism of Action: The inhibitor targets VEGFR-2, preventing phosphorylation and downstream RAF/MEK/ERK signaling.
References
Bankston, D., et al. (2002). "A Scale-Up Synthesis of BAY 43-9006 (Sorafenib)." Organic Process Research & Development.
Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.
Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.
Promega. "VEGFR2 Kinase Enzyme System Protocol." Promega Technical Manual.
Application Note: Reaction Conditions for Nucleophilic Substitution with Phenoxy Anilines
This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized reaction conditions for nucleophilic substitutions involving phenoxy anilines —a privileged scaff...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized reaction conditions for nucleophilic substitutions involving phenoxy anilines —a privileged scaffold in kinase inhibitor design (e.g., Ibrutinib).
The guide addresses two distinct mechanistic pathways:
Synthesis of the Phenoxy Aniline Scaffold: Using phenols as nucleophiles in
reactions.
Functionalization of the Aniline Nitrogen: Using phenoxy anilines as nucleophiles to attack heteroaryl electrophiles.
Introduction: The Phenoxy Aniline Motif in Drug Discovery
The 4-phenoxyaniline moiety is a critical pharmacophore in modern drug discovery, particularly within the tyrosine kinase inhibitor (TKI) class (e.g., Ibrutinib, Zanubrutinib). Its structural value lies in the ether linkage , which provides rotational freedom allowing the molecule to adopt specific binding conformations within the ATP-binding pocket, while the terminal aniline serves as a versatile attachment point for the kinase "hinge-binding" heterocycle.
Mechanistic & Electronic Considerations
To optimize substitution reactions, one must understand the electronic influence of the phenoxy group on the aniline nitrogen:
Inductive Effect (-I): The oxygen atom is electronegative, withdrawing electron density through the sigma bond skeleton.[1]
Mesomeric Effect (+M): The oxygen lone pair donates electron density into the
Net Effect: At the para position, the +M effect dominates , making 4-phenoxyaniline more nucleophilic than unsubstituted aniline, though less so than p-anisidine. However, this increased electron density also makes the ring susceptible to oxidation. Reaction conditions must balance reactivity with oxidative stability.
Module A: Synthesis of the Phenoxy Aniline Scaffold
Pathway: Formation of the diaryl ether linkage via Nucleophilic Aromatic Substitution (
).
Before functionalizing the amine, the scaffold is often constructed by coupling a phenol with an activated aryl halide.
Polar aprotic solvents are strictly required to solvate the cation and leave the phenoxide "naked" and reactive.
Temp
(for Chlorides)
Higher temp required for chloro-analogs due to weaker leaving group ability in .
Step-by-Step Workflow
Charge: To a reactor, add 1-fluoro-4-nitrobenzene (1.0 equiv), Phenol (1.05 equiv), and
(1.5 equiv).
Solvate: Add DMF (5-10 volumes). Note: Ensure DMF is dry (<0.1% water) to prevent hydrolysis of the fluoride.
Reaction: Heat to
for 4–6 hours. Monitor by HPLC/TLC.
Quench: Cool to
. Pour into water (20 volumes) with vigorous stirring. The product (nitro-ether) typically precipitates as a solid.
Isolation: Filter and wash with water to remove residual DMF and salts.
Reduction (In-situ): The crude nitro compound is reduced to the aniline using
(classic) or (cleaner, preferred for GMP).
Module B: Functionalizing the Nitrogen (
Heteroarylation)
Pathway: The "Kinase Coupling" – Attacking Chloropyrimidines/Quinazolines.
This is the most critical step in synthesizing drugs like Ibrutinib. The phenoxyaniline nitrogen attacks an electron-deficient heterocycle.[2]
Visualizing the Reaction Logic
Figure 1: Mechanistic flow of the
coupling between phenoxyaniline and a chloropyrimidine.
Protocol: Acid-Mediated Coupling (The "Clean" Route)
While basic conditions are common, acid-mediated coupling is often superior for unreactive heterocycles. The acid protonates the heterocycle nitrogen, making the C-Cl bond significantly more electrophilic.
Degas solvents with . Add an antioxidant (e.g., BHT) if strictly necessary, or lower temp.
Product Oiling Out
Solvent polarity mismatch.
If using n-Butanol, seed the mixture with pure crystal at during cooling to induce crystallization.
References
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. Link
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for
mechanisms).
Roh, H., et al. (2017). Process Development for the Large-Scale Production of Ibrutinib. Organic Process Research & Development. (Details the acid-mediated coupling conditions). Link
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5][6][7] Chemical Reviews. Link
BenchChem Application Note. (2025). Application Notes and Protocols for N-Alkylation of Anilines.Link
Application Notes and Protocols for the Synthesis of Diaryl Ether Pharmacophores
Abstract: The diaryl ether linkage is a ubiquitous pharmacophore found in a multitude of clinically significant drugs and biologically active natural products.[1][2][3][4] Its prevalence stems from the structural rigidit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The diaryl ether linkage is a ubiquitous pharmacophore found in a multitude of clinically significant drugs and biologically active natural products.[1][2][3][4] Its prevalence stems from the structural rigidity and conformational preferences it imparts, allowing for precise interactions with biological targets. Furthermore, this motif is common in agrochemicals.[2] This guide provides medicinal chemists and drug development professionals with a detailed overview of the primary synthetic strategies for constructing diaryl ethers, with a focus on the underlying principles, practical applications, and detailed experimental protocols for the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
Introduction: The Significance of the Diaryl Ether Motif
The diaryl ether scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][5][6][7][8] Notable examples include the antibiotic Vancomycin and the kinase inhibitor Sorafenib.[6] The synthesis of this key structural unit has been a long-standing challenge, historically requiring harsh reaction conditions.[9] However, the advent of modern catalytic systems has revolutionized the construction of these C-O bonds, offering milder and more versatile methodologies.[1] This document serves as a practical guide to the most reliable and widely employed synthetic routes.
Core Synthetic Strategies: A Comparative Overview
Two principal methods dominate the landscape of diaryl ether synthesis: the classical Ullmann condensation and the more contemporary Buchwald-Hartwig C-O coupling. While both achieve the same fundamental transformation—the formation of a carbon-oxygen bond between two aryl groups—they differ significantly in their catalytic systems, reaction conditions, and substrate scope.
Broad scope, including electron-rich and sterically hindered partners[19]
Cost
Generally lower cost (copper is more abundant and cheaper than palladium)[13]
Higher cost due to palladium and specialized phosphine ligands[13]
Section 1: The Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is the classical method for forming diaryl ethers via a copper-catalyzed reaction between a phenol and an aryl halide.[16]
Mechanistic Insights and Causality
The traditional Ullmann reaction often required stoichiometric amounts of copper and harsh conditions.[10] Modern iterations utilize catalytic amounts of a copper(I) or copper(II) salt, often in the presence of a ligand. The generally accepted mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.[10]
The choice of ligand, base, and solvent is critical. Ligands such as N,N-dimethylglycine can accelerate the reaction, allowing for lower temperatures.[13][19] The base is required to deprotonate the phenol, and the choice can significantly impact the reaction outcome. Cesium carbonate is often effective, and in some cases, the use of molecular sieves can be beneficial to remove water, which can deactivate the base.[13][14][17]
This protocol is adapted from a general and mild procedure for the synthesis of diaryl ethers.[13][14]
Materials:
Aryl iodide or bromide (1.0 mmol)
Phenol (1.2 mmol)
Copper(I) oxide (Cu₂O) (0.05 mmol, 5 mol%)
N,N-Dimethylglycine (0.2 mmol, 20 mol%)
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
Anhydrous acetonitrile (5 mL)
Reaction vessel (e.g., Schlenk tube)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry reaction vessel under an inert atmosphere, add the aryl halide, phenol, Cu₂O, N,N-dimethylglycine, and Cs₂CO₃.
Add anhydrous acetonitrile via syringe.
Seal the vessel and stir the reaction mixture at 80-110°C. The optimal temperature will depend on the reactivity of the aryl halide (iodides are generally more reactive than bromides).[13]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Self-Validation: The protocol's success relies on the exclusion of air and moisture, which can oxidize the catalyst and deactivate the base. The use of an inert atmosphere and anhydrous solvent is therefore critical. The color of the reaction mixture may change as the reaction progresses, providing a visual cue of catalyst activity.
Section 2: The Buchwald-Hartwig C-O Coupling Reaction
Developed in the late 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for C-N and C-O bond formation.[20] It offers a milder and more general alternative to the Ullmann condensation for diaryl ether synthesis.[17]
Mechanistic Rationale and the Role of Ligands
The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and involves a Pd(0)/Pd(II) cycle.[21][22]
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > Cl.[21]
Association and Deprotonation: The phenol (Ar'-OH) coordinates to the Pd(II) center. In the presence of a base, the phenol is deprotonated to form a phenoxide.
Reductive Elimination: The diaryl ether product (Ar-O-Ar') is formed via reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[21][22]
The key to the success of the Buchwald-Hartwig reaction is the use of bulky, electron-rich phosphine ligands. These ligands facilitate both the oxidative addition and, crucially, the reductive elimination steps.[15] The steric bulk of the ligands promotes the final C-O bond-forming step, which can otherwise be a slow process.[18]
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
This protocol is a representative example for the synthesis of diaryl ethers using a modern palladium precatalyst.
Materials:
Aryl bromide or chloride (1.0 mmol)
Phenol (1.2 mmol)
BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
Potassium phosphate (K₃PO₄) (2.0 mmol)
Anhydrous toluene (5 mL)
Reaction vessel (e.g., microwave vial or sealed tube)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a glovebox or under a stream of inert gas, add the aryl halide, phenol, BrettPhos Pd G3 precatalyst, and K₃PO₄ to a dry reaction vessel.
Add anhydrous toluene via syringe.
Seal the vessel tightly.
Stir the reaction mixture at 100°C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a plug of silica gel, eluting with additional diethyl ether.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the pure diaryl ether.
Self-Validation and Causality: The use of a pre-catalyst simplifies the procedure and provides a more reproducible generation of the active Pd(0) species. The choice of a bulky biarylphosphine ligand like BrettPhos is crucial for coupling a wide range of substrates, including sterically demanding ones. The anhydrous conditions are essential to prevent catalyst deactivation and competing side reactions.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Use a pre-catalyst or ensure rigorous exclusion of oxygen.
Poorly soluble base
Use a base with better solubility in the reaction solvent (e.g., Cs₂CO₃ in some cases) or add a phase-transfer catalyst.
Sterically hindered substrates
Switch to a bulkier ligand (e.g., tBuXPhos) for the Buchwald-Hartwig reaction. Increase reaction temperature for Ullmann condensation.
Side Product Formation (e.g., hydrodehalogenation)
Presence of water
Ensure all reagents and solvents are scrupulously dry. Use molecular sieves in Ullmann reactions.[13]
β-hydride elimination (with certain substrates)
This is a known side reaction in some Buchwald-Hartwig couplings. Optimization of ligand and base may be necessary.
Conclusion
The synthesis of diaryl ether pharmacophores is a critical transformation in medicinal chemistry. While the Ullmann condensation remains a cost-effective option, particularly for large-scale syntheses, the Buchwald-Hartwig C-O coupling offers unparalleled scope and milder reaction conditions. The choice between these methods will depend on the specific substrates, functional group tolerance, and economic considerations of the project. A thorough understanding of the underlying mechanisms and careful attention to experimental detail are paramount for the successful application of these powerful synthetic tools.
Caption: Decision workflow for selecting a diaryl ether synthesis method.
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
Ghorbani-Choghamarani, A. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis. Royal Society of Chemistry. [Link]
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
ResearchGate. The Ullmann Ether Condensation. [Link]
RSC Medicinal Chemistry Blog. (2012). Diaryl ether derivatives as anticancer agents – a review. [Link]
PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. [Link]
RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]
MDPI. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]
Royal Society of Chemistry. (2024). Chapter 2: Synthetic Methods for Dialkyl Ethers. [Link]
OUCI. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]
ResearchGate. Recent Advances in Diaryl Ether Synthesis. [Link]
National Institutes of Health. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]
MDPI. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
Executive Summary This guide addresses the synthesis of 4-(3-methylphenoxy)aniline hydrochloride , a critical bi-aryl ether intermediate. The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the synthesis of 4-(3-methylphenoxy)aniline hydrochloride , a critical bi-aryl ether intermediate. The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of 4-chloronitrobenzene with 3-cresol, followed by nitro-reduction and hydrochlorination.
Users frequently encounter three primary failure modes:
Low Conversion in Step 1: Due to moisture-induced hydrolysis of the aryl halide.
Catalyst Poisoning in Step 2: Sulfur or halide contaminants deactivating Pd/C.
"Oiling Out" in Step 3: Failure of the hydrochloride salt to crystallize, resulting in a sticky gum.
Module 1: The Ether Coupling (SNAr)
Objective: Maximize conversion of 4-chloronitrobenzene and 3-cresol to 4-(3-methylphenoxy)-1-nitrobenzene.
The Core Problem: Moisture & Base Strength
The reaction relies on the formation of a phenoxide anion (from 3-cresol) attacking the electron-deficient 4-chloronitrobenzene.
Yield Killer: Water.[1][2] If the solvent (DMF/DMSO) or base (K2CO3) is wet, hydroxide ions compete with the phenoxide, hydrolyzing the starting material to 4-nitrophenol (a dead-end impurity).
Base Selection: While Cs2CO3 offers faster rates, K2CO3 is preferred for scale-up due to cost, provided particle size is controlled.
If the starting material is crude or contains poisons, use Fe/NH4Cl in EtOH/H2O. This method is heterogeneous and tolerant of impurities but requires filtration of iron sludge.
Workflow Visualization
The following diagram outlines the decision logic for the reduction step based on purity.
Figure 1: Decision matrix for reduction strategy based on intermediate purity.
Module 3: Salt Formation & Purification
Objective: Isolate the hydrochloride salt as a crystalline solid, avoiding the "oiling out" phenomenon.
The "Oiling Out" Phenomenon
Aniline hydrochlorides often form supersaturated oils in the presence of water or excess alcohol.
Solution: Use a non-solvating anti-solvent (Ethyl Acetate or Heptane) and anhydrous HCl sources (e.g., 4M HCl in Dioxane).
Optimized Crystallization Protocol
Dissolve the crude free-base aniline in Ethyl Acetate (EtOAc) (5 vol).
Cool to 0–5°C.
Slowly add 4M HCl in Dioxane (1.1 eq) dropwise.
Why? Dioxane/EtOAc allows the salt to precipitate immediately as a white solid.
If oil forms: Reheat to reflux until clear, then cool very slowly (10°C/hour) with vigorous stirring.
High solubility of salt loses yield to mother liquor.
EtOAc / HCl (gas or dioxane)
Excellent
85-92%
Product precipitates cleanly; easy drying.
Frequently Asked Questions (FAQ)
Q: My final product is pink/red instead of white. Is it ruined?A: Not necessarily. Anilines are sensitive to air oxidation, forming trace "rosaniline" impurities that are highly colored even at ppm levels.
Fix: Recrystallize from Ethanol/EtOAc with a pinch of activated charcoal or sodium dithionite (reducing agent) to scavenge oxides.
Q: Can I use 1-fluoro-4-nitrobenzene instead of the chloro- analog?A: Yes. The fluoro- derivative reacts significantly faster in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. However, it is more expensive. If using the fluoro- analog, reduce the reaction temperature to 60°C to prevent side reactions.
Q: How do I remove residual 3-cresol?A: 3-Cresol is difficult to remove by crystallization. It is best removed before the reduction step. Wash the organic layer of the nitro-intermediate with 1M NaOH (2-3 washes). The cresol will deprotonate and move to the aqueous phase, while the nitro-ether remains in the organic phase.
References
Sorafenib Intermediate Synthesis
Bankston, D., et al.[2] "A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib." Organic Process Research & Development, 2002. (Describes the coupling of 4-aminophenol analogs and purification of diaryl ethers).
Patent: WO2006034796 - Process for the preparation of Sorafenib and its tosylate salt.
SNAr Optimization:
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951. (Foundational text on leaving group effects: F >> Cl in SNAr).
Aniline Purification
BenchChem Technical Notes. "Purification of 2-Methyl-4-(4-methylphenoxy)aniline." (Protocol for column chromatography and salt formation of methyl-phenoxy anilines).
Reduction Mechanisms:
Wissler, M. "Solid-Phase Synthesis of Sorafenib." Pharmazie, 2008. (Details the nitro-reduction steps for diaryl ether systems).
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Phenoxy Anilines
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with the synthesis and reactivity of sterically hindered phenoxy anilines. We understand that these scaffolds are critical in modern chemistry but their synthesis is often plagued by low reactivity. This document provides direct, actionable solutions to specific experimental issues.
Master Troubleshooting Guide
This section addresses the most common and pressing issues encountered during the synthesis of sterically hindered phenoxy anilines, primarily through palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann cross-coupling reactions.
Question 1: My Buchwald-Hartwig C-N coupling to form a hindered aniline is showing low to no conversion. What are the primary factors to investigate?
Answer:
Low conversion in a Buchwald-Hartwig amination involving sterically demanding substrates is a frequent challenge. The issue typically originates from one of three areas: the catalyst system (palladium precursor and ligand), the reaction conditions (base and solvent), or the substrates themselves. The primary bottleneck in coupling hindered substrates is often a slow or inhibited reductive elimination step.[1]
Causality and Actionable Solutions:
The Ligand is Crucial: Standard ligands like PPh₃ or even bidentate ligands like BINAP may be ineffective. For sterically hindered couplings, the catalyst system must favor the formation of a monoligated palladium species, which is more reactive and less sterically crowded.[2]
Expert Insight: The most significant advance in this area has been the development of bulky, electron-rich dialkylbiaryl phosphine ligands.[2][3] These ligands, often referred to as "Buchwald ligands," are designed to accelerate both oxidative addition and, critically, reductive elimination.
Recommendation: Switch to a specialized ligand designed for hindered substrates. See the table below for a comparison.
Base Selection and Strength: While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can sometimes cause undesired side reactions or substrate degradation, especially at high temperatures. The choice of base can influence the equilibrium between the catalyst, amine, and base, affecting the overall rate.
Recommendation: If you suspect base-related issues, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). While this may seem counterintuitive, the right ligand can enable catalysis even with weaker bases, often providing a cleaner reaction profile.
Catalyst Precursor and Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ.[4] This process can be inefficient.
Recommendation: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated pre-catalyst that generates the active Pd(0)-ligand complex more reliably.
Optimal solvent systems for 4-(3-Methylphenoxy)aniline HPLC analysis
The following guide serves as a specialized Technical Support Center for the HPLC analysis of 4-(3-Methylphenoxy)aniline . It is designed to function as a dynamic troubleshooting and method development resource, moving b...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for the HPLC analysis of 4-(3-Methylphenoxy)aniline . It is designed to function as a dynamic troubleshooting and method development resource, moving beyond static protocols to address the why and how of analytical challenges.
pKa: Approximately 4.0 – 5.0 (estimated based on aniline pKa of 4.6 and the inductive effect of the phenoxy group).
LogP: ~3.0 – 4.0 (High hydrophobicity due to two aromatic rings).
Implication: The ionization state of the amine is the primary driver of peak shape and retention. You are fighting two opposing forces: Hydrophobic Retention (desirable) vs. Silanol Interaction (undesirable tailing).
The Optimal Solvent Systems
We recommend two distinct "Tier 1" systems depending on your available column technology and detection method (UV vs. MS).
System A: The "Robust Standard" (Low pH)
Best for: Routine QC, LC-MS compatibility, Standard C18 columns.
Parameter
Specification
Technical Rationale
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Protonates the amine (), increasing solubility and ensuring rapid kinetics.
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.
Gradient
5% B to 95% B over 10-15 min
Required to elute the highly lipophilic phenoxy tail.
Column
C18 (End-capped)
Critical: Must be "fully end-capped" to hide silanols from the protonated amine.
System B: The "Peak Shape Solver" (High pH)
Best for: Maximum retention, perfect symmetry, Hybrid Silica columns.
Parameter
Specification
Technical Rationale
Mobile Phase A
10mM Ammonium Bicarbonate (pH 10.0)
De-protonates the amine (). Neutral species do not interact with acidic silanols, eliminating tailing.
Mobile Phase B
Acetonitrile
Promotes strong hydrophobic interaction with the stationary phase.
Column
Hybrid Silica (e.g., XBridge, Gemini)
Warning: Standard silica dissolves at pH > 8. You must use a hybrid column.
Decision Logic: Selecting Your Mobile Phase
Use the following logic gate to determine the correct starting point for your experiment.
Figure 1: Mobile Phase Selection Tree. Blue nodes indicate decision points; Green indicates recommended systems; Red indicates a fallback protocol.
Troubleshooting & FAQs
Direct solutions to common failure modes observed with phenoxyanilines.
Q1: Why is my peak tailing severe (Asymmetry > 1.5)?
Diagnosis: This is the classic "Silanol Effect." At pH 3-5, the amine is positively charged (
). It is ion-exchanging with residual negatively charged silanol groups () on the silica surface, rather than just partitioning.
Corrective Actions:
The "TEA" Trick: If using UV detection, add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a stronger base than your analyte; it will saturate the silanol sites, blocking them from your sample.
Increase Ionic Strength: Add 20mM Ammonium Formate to the aqueous mobile phase. The salt ions shield the charge interactions.
Switch to High pH: If your column allows, switch to pH 10 (System B). The neutral amine cannot interact with silanols.
Q2: I see "Ghost Peaks" or a rising baseline. Is my sample degrading?
Diagnosis: Anilines are oxidation-prone. 4-(3-Methylphenoxy)aniline can oxidize to form azo-dimers or quinone-imines, especially in solution.
Corrective Actions:
Fresh Prep: Prepare samples immediately before injection.
Amber Glass: Use amber vials to prevent photo-oxidation.
Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent (not the mobile phase) if stability is proven to be the issue.
Q3: My retention time is shifting day-to-day.
Diagnosis: This molecule is a weak base with a pKa near 4-5. If your mobile phase pH is inconsistent (e.g., pH 4.5), small fluctuations in buffer pH will cause massive swings in ionization (from 10% to 90% ionized), drastically altering retention.
Corrective Actions:
The "2-Unit Rule": Always set your mobile phase pH at least 2 units away from the pKa.[1]
Target pH < 2.5 (Fully Ionized).
Target pH > 7.0 (Fully Neutral).
Avoid pH 3.5 - 5.5 at all costs.
Visualizing the Troubleshooting Logic
Follow this workflow when peak shape degrades.
Figure 2: Peak Tailing Root Cause Analysis. Follow the path to identify the necessary intervention.
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link
Dolan, J. W. (2013). LC Troubleshooting: Peak Tailing and pH. LCGC North America. Link
PubChem. (2024).[2] 4-(4-Methylphenoxy)aniline Compound Summary. National Library of Medicine. (Used for structural isomer physicochemical property inference). Link
Agilent Technologies. (2020). Practical Guide to HPLC Method Development for Basic Compounds. Agilent Technical Notes. Link
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Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 4-(3-Methylphenoxy)aniline hydrochloride
Executive Safety Directive Status: HIGH HAZARD / SKIN ABSORPTION RISK Handling 4-(3-Methylphenoxy)aniline hydrochloride requires protocols significantly more stringent than standard "wet chemistry" lab work. As a hydroch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
Status:HIGH HAZARD / SKIN ABSORPTION RISK
Handling 4-(3-Methylphenoxy)aniline hydrochloride requires protocols significantly more stringent than standard "wet chemistry" lab work. As a hydrochloride salt of a lipophilic aniline derivative, this compound presents a dual threat: inhalation of fine particulates (solid state) and rapid transdermal absorption (solution state).
The primary physiological risk is Methemoglobinemia , where the aniline moiety oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), inhibiting oxygen transport. This effect is insidious; cyanosis (blue skin/lips) may be delayed by hours.
Immediate Operational Rule: Standard 4-mil nitrile examination gloves are insufficient for prolonged contact or solution handling. You must upgrade to Laminate Film (Silver Shield/4H) or strictly regulated double-gloving protocols.
Hazard Characterization & Mechanism
To select the correct PPE, you must understand the enemy.
Parameter
Data
Critical Implication
CAS Number
1171626-66-6 (Free Base Analog: 41295-20-9)
Specific SDS data is rare; protocols are derived from Aniline (CAS 62-53-3) standards.
Treat as a potential carcinogen and mutagen.[1][2]
Target Organ
Blood (Hemoglobin), Liver, Kidney
Systemic toxicity follows skin contact.
The Toxicity Pathway
Once absorbed (via lungs or skin), the hydrochloride salt dissociates. The liver metabolizes the aniline structure into N-hydroxylamines. These reactive metabolites cycle between hemoglobin and methemoglobin, effectively suffocating cells from the inside out.
Personal Protective Equipment (PPE) Matrix
This section replaces generic advice with data-driven selection criteria.
A. Hand Protection (The Critical Failure Point)
Anilines permeate standard nitrile rubber rapidly. The "methylphenoxy" group increases lipophilicity, potentially accelerating permeation in organic solvents.
Glove Selection Protocol:
Scenario
Primary Glove
Secondary (Inner) Glove
Max Wear Time
Solid Handling (Weighing)
Nitrile (Double) (Min 5 mil outer)
Nitrile (4 mil)
60 mins
Solution Handling (DCM, MeOH)
Laminate Film (Silver Shield / 4H)
Nitrile (4 mil)
> 4 hours
Spill Cleanup
Butyl Rubber or Viton
Laminate Film
Single Use
Expert Insight: If Laminate gloves reduce dexterity too much for delicate weighing, use Double Nitrile but change the outer pair immediately (within 2 minutes) if any splash occurs. Do not trust the "breakthrough" time on the box; it is often calculated for pure water or simple alcohols, not complex aniline solutions.
B. Respiratory Protection
The hydrochloride salt is hygroscopic and irritating.
Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).
Secondary Control (Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge is necessary because the salt can hydrolyze in humid air to release trace free amine vapors.
C. Body & Eye Defense[3]
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of absorption through the lacrimal duct.
Body: Tyvek® or chemically resistant lab coat (buttoned to neck).
Footwear: Closed-toe, non-perforated leather or synthetic. No mesh sneakers (liquids penetrate mesh instantly).
PPE Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the experimental state.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Static electricity is a major risk with hydrochloride salts, causing powder to "jump" and aerosolize.
Preparation: Place an anti-static gun or ionizer inside the fume hood.
Setup: Line the balance area with a disposable absorbent pad (black surface preferred to visualize white powder spills).
Weighing:
Don double nitrile gloves.
Tare the receiving vial before opening the source container.
Use a disposable spatula.
Technique: Do not dump. Tap the spatula gently.
Decon: Wipe the balance and spatula with a methanol-dampened wipe immediately after use. Dispose of the wipe as hazardous waste.
Protocol B: Solubilization & Reaction
Solvent Choice: When possible, avoid solvents that enhance skin permeability (like DMSO) if a safer alternative (like Ethanol) works, though DMSO is often required for bioassays.
Vessel: Use screw-cap vials with septa. Avoid open beakers.
Labeling: Mark all vessels clearly: "TOXIC - ANILINE DERIVATIVE" .
Emergency Response & Disposal
Exposure Response
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (this increases absorption).
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
Cyanosis Check: If exposed, observe fingernails and lips for blue discoloration. Administer oxygen if trained/available.
Spill Decontamination Workflow
If a spill occurs (>500 mg solid or >5 mL solution), follow this logic:
Waste Disposal[1][4][5]
Stream: Segregate as "Toxic Organic Waste."
Incompatibility: Do not mix with strong oxidizers (nitric acid) or strong bases (liberates volatile free amine).
Destruction: Incineration is the only acceptable disposal method.
References
National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Agent. CDC Emergency Response Safety and Health Database. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (2024). Compound Summary: Aniline Hydrochloride (CAS 142-04-1).[2][3] National Center for Biotechnology Information. [Link]